{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol
Overview
Description
{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol is a chemical compound with the molecular formula C11H19N3O2 and a molecular weight of 225.287 g/mol . This compound is characterized by the presence of an oxadiazole ring and a piperidine ring, making it a unique structure in the field of organic chemistry.
Preparation Methods
The synthesis of {1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol typically involves the reaction of 1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine with methanol under specific conditions . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of {1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
Comparison with Similar Compounds
Similar compounds to {1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol include:
Cyclohexane, 1-methyl-3-(1-methylethyl)-: This compound has a similar isopropyl group but lacks the oxadiazole and piperidine rings.
Cyclohexene, 3-(1-methylethyl)-: This compound also contains an isopropyl group but differs in its ring structure and lacks the oxadiazole ring.
The uniqueness of this compound lies in its combination of the oxadiazole and piperidine rings, which confer specific chemical and biological properties not found in the similar compounds mentioned.
Properties
CAS No. |
1032824-92-2 |
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Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)10-12-11(16-13-10)14-5-3-9(7-15)4-6-14/h8-9,15H,3-7H2,1-2H3 |
InChI Key |
UGONNUQXIMBONG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)N2CCC(CC2)CO |
Origin of Product |
United States |
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